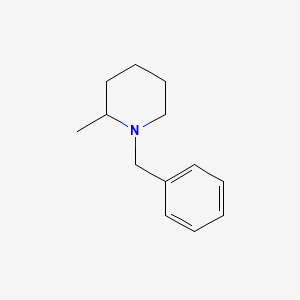

1-Benzyl-2-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOHZRWAEINEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293429 | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-38-8 | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2-methylpiperidine chemical properties and structure

An In-depth Technical Guide to 1-Benzyl-2-methylpiperidine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, stereochemical nature, spectroscopic signatures, and synthetic pathways. The narrative is structured to provide not just data, but actionable insights into the causality behind its chemical behavior and its utility as a molecular scaffold.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine featuring a piperidine ring N-substituted with a benzyl group and C-substituted with a methyl group at the 2-position. The presence of the methyl group at the C2 position introduces a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-1-benzyl-2-methylpiperidine and (S)-1-benzyl-2-methylpiperidine.

The stereochemistry of the 2-methyl substituent is a critical design element in drug development. The spatial orientation of the methyl group can profoundly influence ligand-receptor binding interactions, potency, selectivity, and metabolic stability.[1][2] The flexible, three-dimensional nature of the N-benzyl piperidine motif is frequently exploited by medicinal chemists to optimize both efficacy and physicochemical properties.[3]

Key Physicochemical Data

| Property | Value | Source/Basis |

| Molecular Formula | C₁₃H₁₉N | [4] |

| Molar Mass | 189.30 g/mol | [4] |

| Appearance | Colorless to pale yellow oil | Inferred from similar compounds[5] |

| Boiling Point (Est.) | ~270-280 °C (at 760 mmHg) | Estimated from 1-benzylpiperidine and considering the addition of a methyl group. |

| Chiral Centers | 1 (at C2 position) | Structural Analysis |

| LogP (Calculated) | ~3.0-3.5 | Estimation based on structure |

Synthesis and Reaction Chemistry

The construction of the this compound scaffold is straightforward and can be accomplished via several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.

Protocol 1: Reductive Amination (Preferred Method)

This is often the most efficient and high-yielding approach for preparing tertiary amines. It involves the reaction of a secondary amine (2-methylpiperidine) with an aldehyde (benzaldehyde) in the presence of a reducing agent.

Workflow: Reductive Amination

Caption: Reductive amination workflow for synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add benzaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion in the presence of the starting aldehyde.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality Insight: Reductive amination is preferred over direct N-alkylation with benzyl chloride because it is a one-pot procedure that often results in cleaner reactions with fewer side products, such as the formation of quaternary ammonium salts.[6]

Reactivity Profile

-

Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom makes it a moderately strong nucleophile and a Brønsted-Lowry base. It will readily react with acids to form piperidinium salts.

-

N-Debenzylation: The benzyl group is a common protecting group for amines because it can be readily removed. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a standard method to cleave the C-N benzyl bond, yielding toluene and 2-methylpiperidine. This reaction is crucial for subsequent functionalization of the piperidine nitrogen.

-

Benzylic Position Reactivity: While the benzylic C-H bonds are typically stable, they can be susceptible to oxidation under harsh conditions. However, the primary reactivity of the molecule is dominated by the nitrogen atom.

Spectroscopic Characterization

While a publicly available, verified spectrum for this compound is elusive, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 1-benzylpiperidine and 2-methylpiperidine.[7][8][9]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the phenyl ring.

-

Benzylic Protons (δ ~3.5 ppm): Two diastereotopic protons on the benzylic carbon (-CH₂-Ph) will likely appear as two doublets (an AB quartet) due to geminal coupling.

-

Piperidine Ring Protons (δ 1.2-3.0 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring. The proton on the chiral center (C2) would be a multiplet coupled to the adjacent methyl group and methylene protons.

-

Methyl Protons (δ ~1.0-1.2 ppm): A doublet corresponding to the three protons of the methyl group at the C2 position, coupled to the single proton on the C2 carbon.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ ~127-140 ppm): Expect four signals for the phenyl ring: one quaternary carbon (ipso-carbon) and three signals for the CH carbons.

-

Benzylic Carbon (δ ~60-65 ppm): A single peak for the -CH₂-Ph carbon.

-

Piperidine Carbons (δ ~20-60 ppm): Five distinct signals corresponding to the carbons of the piperidine ring. The signal for the C2 carbon will be in the lower field part of this range due to its proximity to the nitrogen.

-

Methyl Carbon (δ ~15-20 ppm): A single peak for the C2-methyl carbon.

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 189. The most characteristic fragmentation pathway would be the cleavage of the benzylic C-N bond to form the highly stable tropylium ion or benzyl cation at m/z = 91 . This is a hallmark fragmentation for N-benzyl compounds.[10] Another significant fragment would arise from the loss of the benzyl group, resulting in a fragment at m/z = 98 .

Caption: Predicted major fragmentation pathways in EI-MS.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in numerous approved drugs, and its substitution allows for fine-tuning of pharmacological and pharmacokinetic properties.[2][11]

Key Strategic Advantages:

-

Scaffold for Lead Optimization: It serves as a versatile three-dimensional building block. The nitrogen atom provides a key site for interaction (e.g., hydrogen bonding, salt bridge formation) with biological targets, while the benzyl and methyl groups can be modified to explore structure-activity relationships (SAR).[12]

-

CNS-Active Agents: The lipophilic nature of the benzyl group can facilitate penetration of the blood-brain barrier, making this scaffold suitable for developing agents targeting the central nervous system. Derivatives of benzylpiperidine have been investigated as acetylcholinesterase inhibitors for Alzheimer's disease.[13][14]

-

Chiral Probes: The defined stereochemistry of the (R) and (S) enantiomers allows for the exploration of stereoselective interactions with chiral biological targets like enzymes and receptors.[1] This is critical for improving potency and reducing off-target effects.

-

Bioisosteric Replacement: The N-benzylpiperidine motif can be considered a bioisostere of other chemical groups, allowing chemists to modulate properties like solubility, metabolism, and receptor affinity while maintaining the core binding interactions.[3][15]

The introduction of the methyl group at the 2-position provides a steric and electronic handle to modulate the basicity of the nitrogen and the conformational preference of the piperidine ring, both of which are critical parameters in drug design.

Conclusion

This compound is more than a simple chemical entity; it is a strategic platform for the development of novel therapeutics. Its accessible synthesis, predictable chemical reactivity, and structurally versatile nature make it an important tool for researchers, scientists, and drug development professionals. A thorough understanding of its stereochemistry, reactivity, and spectroscopic signatures is essential for leveraging this scaffold to its full potential in the design of next-generation medicines.

References

-

PrepChem.com. Synthesis of 1-Benzyl-2-piperidinemethanol. [Link][16]

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Link][6]

-

ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link][11]

-

ResearchGate. SAR of 2-methylpiperidine: effects of ring stereochemistry. [Link][1]

-

ResearchGate. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link][18]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link][20]

-

Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link][23]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link][13]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link][3]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link][2]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link][14]

-

ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. [Link][25]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link][26]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][15]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link][10]

-

Quora. Which is more reactive towards SN1, benzyl chloride or 1-chloro-2-phenylethane? [Link][27]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylpiperidine [webbook.nist.gov]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. prepchem.com [prepchem.com]

- 17. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. (S)-1-Benzyl-2-methylpiperazine | CAS#:511254-92-5 | Chemsrc [chemsrc.com]

- 20. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. usiena-air.unisi.it [usiena-air.unisi.it]

- 24. spectrabase.com [spectrabase.com]

- 25. researchgate.net [researchgate.net]

- 26. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 27. quora.com [quora.com]

1-Benzyl-2-methylpiperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Benzyl-2-methylpiperidine, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, explore common synthetic routes with mechanistic insights, analyze its spectroscopic signature, and discuss its applications, particularly within the realm of drug discovery.

Core Chemical and Physical Properties

This compound, a substituted piperidine, possesses a unique combination of a chiral center at the 2-position of the piperidine ring and a benzyl group attached to the nitrogen atom. These structural features are pivotal to its chemical behavior and biological activity.

| Property | Value | Source |

| CAS Number | 777-38-8 | [1] |

| Molecular Formula | C13H19N | [1] |

| Molecular Weight | 189.3 g/mol | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a topic of interest for its applications in creating more complex molecules. A common and illustrative method involves the reductive amination of a suitable keto-amine precursor.

Illustrative Synthetic Pathway: Reductive Amination

A prevalent method for the synthesis of this compound involves the reaction of 2-methylpiperidine with benzaldehyde in the presence of a reducing agent. This reaction proceeds through an iminium ion intermediate, which is subsequently reduced to the final product.

Caption: Synthetic pathway for this compound via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

2-Methylpiperidine

-

Benzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 2-methylpiperidine (1.0 eq) in methanol, add benzaldehyde (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the reducing agent. It also acts as a proton source for the reduction of the iminium ion.

-

Sodium Borohydride as Reducing Agent: NaBH4 is a mild and selective reducing agent, ideal for the reduction of iminium ions without affecting the aromatic ring of the benzaldehyde.

-

Aqueous Workup: The aqueous workup is essential to remove any unreacted starting materials, byproducts, and inorganic salts.

Spectroscopic Analysis

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (a singlet or AB quartet around 3.5-4.0 ppm), and the protons of the piperidine ring, including the methyl group (a doublet around 1.0-1.2 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons (125-140 ppm), the benzylic carbon (around 60-65 ppm), and the carbons of the piperidine ring (20-60 ppm), including the methyl carbon (around 15-20 ppm). |

| IR Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C-N stretching vibrations. |

Reactivity and Applications in Drug Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The presence of the benzyl group can influence the molecule's lipophilicity and its ability to engage in π-stacking interactions with biological targets.[2] The methyl group at the 2-position introduces a chiral center, which can be crucial for stereospecific interactions with enzymes and receptors.

The N-benzyl piperidine motif is frequently utilized by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.[2] It can provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and toxicity.[2]

Derivatives of 1-benzylpiperidine have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease and as ligands for the serotonin transporter.[4] The versatility of the piperidine ring as a scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles.[4]

References

-

ChemBK. This compound. Available at: [Link]

-

PubChem. 1-Benzylpiperidine. Available at: [Link]

-

PubChem. 1-Benzyl-2-methylpiperazine. Available at: [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]

-

PubChem. 1-Benzyl-4-methylpiperidine. Available at: [Link]

-

ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Available at: [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

-

Chemsrc. (S)-1-Benzyl-2-methylpiperazine. Available at: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-methylpiperidine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-benzyl-2-methylpiperidine, a valuable substituted piperidine scaffold in medicinal chemistry and organic synthesis. The document details methodologies starting from readily available precursors, including 2-methylpiperidine and 2-picoline. Each synthetic strategy is examined through the lens of mechanistic causality, procedural robustness, and comparative efficiency. The guide is intended for researchers, chemists, and process development professionals, offering field-proven protocols, quantitative data, and visual workflows to facilitate practical application and strategic decision-making in a laboratory setting.

Introduction and Strategic Overview

This compound is a tertiary amine featuring the piperidine heterocycle, a privileged structure in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties.[1] The benzyl group serves as a common protecting group for the piperidine nitrogen and is a key structural motif in various biologically active compounds.[2][3] The synthesis of this target molecule can be approached from two principal retrosynthetic disconnections, dictating the choice of starting materials:

-

C-N Bond Formation: This strategy involves creating the bond between the piperidine nitrogen and the benzyl group's benzylic carbon. This is the most direct and common approach, typically starting with 2-methylpiperidine.

-

Ring Formation/Modification: This approach involves constructing or modifying the piperidine ring itself from an acyclic or aromatic precursor, such as 2-picoline (2-methylpyridine).

This guide will elaborate on the two most field-proven strategies: Direct N-Alkylation of 2-methylpiperidine and a multi-step synthesis commencing with the Catalytic Hydrogenation of 2-picoline.

Strategy I: Direct N-Alkylation of 2-Methylpiperidine

This is the most straightforward and frequently employed method for synthesizing this compound. The core of this strategy is a nucleophilic substitution reaction where the secondary amine of 2-methylpiperidine attacks an electrophilic benzyl source, typically a benzyl halide.

Mechanistic Rationale

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of 2-methylpiperidine acts as the nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

-

Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, sufficiently strong to deprotonate the resulting ammonium salt, and easily removed by filtration.[4][5] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and more careful handling.[5]

-

Choice of Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[5][6] These solvents can dissolve the reactants and the inorganic base while effectively solvating the cation of the base, enhancing the nucleophilicity of the amine. Protic solvents like ethanol can also be used but may lead to side reactions, such as solvolysis of the benzyl halide.[4]

Experimental Workflow & Protocol

The following diagram outlines the general workflow for the N-alkylation strategy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Known Biological Activities of 1-Benzyl-2-methylpiperidine and its Derivatives

Abstract

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and inferred biological activities of 1-Benzyl-2-methylpiperidine. Due to the limited direct research on this specific molecule, this document synthesizes data from structurally related analogs to forecast its potential pharmacological profile. We will delve into the diverse activities exhibited by benzylpiperidine derivatives, including their interactions with the central nervous system, potential as anticancer agents, and antimicrobial effects. This guide is intended for researchers, scientists, and professionals in drug development, offering insights to direct future research and unlock the therapeutic potential of this chemical class.

Introduction: The Benzylpiperidine Scaffold

The benzylpiperidine motif, characterized by a piperidine ring attached to a benzyl group, is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The structural combination of a basic piperidine ring and an aromatic benzyl group provides a versatile framework for interacting with a wide range of biological targets.[1] While this compound (CAS No. 777-38-8) itself is not extensively studied, its structural analogs have demonstrated significant pharmacological activities.[2] This guide will explore these activities to build a predictive pharmacological profile for this compound.

Central Nervous System (CNS) Activity

Derivatives of benzylpiperidine have shown a wide spectrum of activities within the central nervous system, primarily as stimulants, inhibitors of monoamine transporters, and ligands for various receptors.

Stimulant and Monoamine Transporter Inhibition

A close structural analog, 2-benzylpiperidine, is known to be a stimulant drug.[3] Its mechanism of action involves the inhibition of monoamine reuptake, although it is significantly less potent than other stimulants like methylphenidate.[3] Specifically, 2-benzylpiperidine has a reported affinity (Ki) of 6,360 nM for the dopamine transporter (DAT) and a functional inhibition (IC50) in the range of 3,780 to 8,800 nM.[3] It also shows weak inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3]

Structure-activity relationship (SAR) studies on other N-benzylpiperidine analogs have shown that the introduction of electron-withdrawing groups on the benzyl ring can enhance binding affinity to the DAT.[4] This suggests that modifications to the benzyl moiety of this compound could modulate its potency and selectivity as a monoamine transporter inhibitor.

Acetylcholinesterase (AChE) Inhibition

Several 1-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[5][6][7] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent and selective AChE inhibitor with an IC50 of 5.7 nM.[5] Another derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, is also a very potent AChE inhibitor with an IC50 of 0.56 nM.[6] The basicity of the piperidine nitrogen atom appears to be crucial for this activity.[6]

Given these findings, this compound could serve as a foundational structure for the development of novel AChE inhibitors. The presence of the methyl group at the 2-position of the piperidine ring may influence its binding affinity and selectivity.

Sigma (σ) Receptor Ligands

Benzylpiperidine derivatives have also been explored as ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[1][8][9] Both σ1 and σ2 receptor subtypes are targeted by these compounds. The length of the linker between the benzylpiperidine moiety and other parts of the molecule can significantly influence the affinity for σ1 receptors.[8] For example, a series of benzylpiperazine derivatives, which share structural similarities with benzylpiperidines, have been developed as potent σ1 receptor antagonists with antinociceptive effects.[9]

Monoacylglycerol Lipase (MAGL) Inhibition

Recent research has identified benzylpiperidine-based compounds as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[10] MAGL inhibitors are being investigated for their potential anti-inflammatory, anti-nociceptive, and anti-cancer properties.[10] This opens another avenue for the potential therapeutic application of this compound derivatives.

Anticancer and Antioxidant Activities

A synthesized heterocyclic molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, has demonstrated significant cytotoxic effects on A549 lung cancer cells, with an IC50 of 32.43 µM.[11] However, this same compound showed limited antioxidant activity as measured by DPPH radical scavenging.[11] This suggests that the anticancer activity of this particular derivative is likely not mediated by antioxidant properties. The piperidine ring is a common feature in many biologically active compounds, and its derivatives are considered important for anticancer studies.[11]

Antimicrobial Activity

N-benzyl piperidin-4-one derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities.[12] These compounds showed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[12] Furthermore, research on N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, which contains a 2-methylpiperidine core, has indicated potential antifungal properties against pathogens like Cryptococcus neoformans and Trichophyton species.[13] These findings suggest that this compound could be a promising scaffold for the development of new antimicrobial agents.

Synthesis of Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives can be achieved through various established chemical routes. A common method involves the N-alkylation of a piperidine derivative with a benzyl halide. For instance, 1-benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.[14] A similar approach can be envisioned for the synthesis of this compound from 2-methylpiperidine.

Another versatile method is reductive amination, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.[13] For example, reacting 2-methylpiperidine with benzaldehyde followed by reduction would yield this compound.

The synthesis of more complex derivatives often involves multi-step procedures, including protection and deprotection of functional groups, and coupling reactions.[7][10][15]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method to assess the AChE inhibitory activity of a test compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., this compound derivative)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add 25 µL of the test compound at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

Data Presentation

Table 1: Biological Activities of Selected Benzylpiperidine Derivatives

| Compound/Derivative | Biological Activity | Target | Potency (IC50/Ki) | Reference |

| 2-Benzylpiperidine | Stimulant, Monoamine Reuptake Inhibitor | DAT | Ki = 6,360 nM | [3] |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase Inhibitor | AChE | IC50 = 5.7 nM | [5] |

| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Anticancer | A549 cells | IC50 = 32.43 µM | [11] |

| N-benzyl piperidin-4-one derivatives | Antimicrobial | A. niger, E. coli | Potent activity | [12] |

Visualizations

Figure 2: A diagram illustrating the potential signaling pathways and molecular targets in the CNS for this compound derivatives based on the activities of related compounds.

Conclusion and Future Directions

While direct biological data for this compound is scarce, the extensive research on its structural analogs provides a strong foundation for predicting its pharmacological potential. The benzylpiperidine scaffold is a versatile platform for designing molecules with a wide range of biological activities, including CNS modulation, anticancer, and antimicrobial effects.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives. Key areas of investigation should include:

-

CNS Activity: Comprehensive screening against a panel of CNS targets, including monoamine transporters, AChE, and sigma receptors, is warranted.

-

Anticancer Potential: Evaluation of cytotoxicity against a diverse panel of cancer cell lines.

-

Antimicrobial Efficacy: Testing against a broad spectrum of bacterial and fungal pathogens.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

-

PrepChem.com. Synthesis of 1-Benzyl-2-piperidinemethanol. Available from: [Link]

-

Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

-

Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available from: [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

-

Organic Syntheses. 1. Available from: [Link]

-

PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

-

Wikipedia. 2-Benzylpiperidine. Available from: [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Available from: [Link]

-

DrugMAP. Details of the Drug. Available from: [Link]

-

PubChem. 1-Benzyl-2-methylpiperazine. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

-

ResearchGate. (2025). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available from: [Link]

-

PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]

-

PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. nwmedj.org [nwmedj.org]

- 12. researchgate.net [researchgate.net]

- 13. Buy N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | 1095155-43-3 [smolecule.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Research Applications of 1-Benzyl-2-methylpiperidine Derivatives

Introduction: The Architectural Significance of the 1-Benzylpiperidine Moiety in Drug Discovery

The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its prevalence stems from a unique combination of structural features: a basic piperidine ring, which can be protonated at physiological pH, and an aromatic benzyl group. This arrangement provides a versatile framework for interacting with a multitude of biological targets, particularly within the central nervous system (CNS).[3] The N-benzyl group can enhance solubility and facilitate crucial cation-π and π-π interactions with the active sites of various target proteins.[2] This guide will provide an in-depth exploration of the burgeoning research applications of 1-benzyl-2-methylpiperidine derivatives, highlighting their therapeutic potential and the underlying molecular mechanisms.

Part 1: Neuropharmacological Frontiers: Targeting Cognitive and Affective Disorders

The inherent ability of the 1-benzylpiperidine core to cross the blood-brain barrier has made it a focal point for the development of novel neuropharmacological agents.[4] Research has predominantly converged on three key areas: Alzheimer's disease, neuropathic pain and neurodegeneration, and mood disorders.

Acetylcholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Research

A significant body of research has established 1-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] The cholinergic hypothesis of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes to the cognitive decline observed in patients. By inhibiting AChE, these compounds can increase the synaptic levels of acetylcholine, thereby ameliorating cognitive symptoms.[5][6]

A notable example is the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which has demonstrated exceptionally potent AChE inhibition with an IC50 value of 0.56 nM.[5] This compound exhibited an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE), highlighting its remarkable selectivity.[5] Further structure-activity relationship (SAR) studies have revealed that introducing bulky substituents at the para position of the benzamide moiety and alkyl or phenyl groups on the benzamide nitrogen can dramatically enhance inhibitory activity.[5][7] The development of rigid analogues, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), has led to clinically successful drugs for the treatment of Alzheimer's disease.[6]

Quantitative Data on Representative 1-Benzylpiperidine AChE Inhibitors:

| Compound Name/Reference | Target | Assay Type | IC50 / Ki (nM) | Selectivity |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[5] | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.56 | ~18,000-fold over BuChE |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride[7] | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.2 | ~34,700-fold over BuChE |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)[6] | Acetylcholinesterase (AChE) | Enzyme Inhibition | 5.7 | ~1,250-fold over BuChE |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

-

Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test 1-benzylpiperidine derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Preparation: Use a purified source of AChE (e.g., from electric eel or recombinant human AChE).

-

Assay Procedure: a. In a 96-well plate, add the buffer, AChE enzyme solution, and varying concentrations of the test compound. b. Incubate the mixture for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate, acetylthiocholine iodide, and DTNB. d. Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sigma Receptor Modulation: A Target for Neuropathic Pain and Neurodegeneration

Several 1-benzylpiperidine derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2).[8] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[3][8] For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibits a high affinity for the sigma-1 receptor with a Ki of 1.45 nM and a 290-fold selectivity over the sigma-2 receptor.[8] The development of selective sigma-1 receptor ligands is a promising avenue for novel analgesic and neuroprotective therapies.

Monoamine Transporter Inhibition and Dual-Target Approaches

The piperidine core is a well-established feature in many molecules that interact with monoamine transporters.[9] Certain 1-benzylpiperidine derivatives have been designed as inhibitors of the serotonin transporter (SERT), indicating their potential for development as antidepressants and anxiolytics.[9]

More recently, a dual-target approach has emerged, aiming to simultaneously inhibit AChE and SERT for the treatment of Alzheimer's disease, which often presents with both cognitive and neuropsychiatric symptoms.[9] Researchers have synthesized 1-benzylpiperidine derivatives functionalized with 1,2,3,4-tetrahydroisoquinolines and evaluated their inhibitory activity on both targets.[9] This multi-target strategy represents a sophisticated approach to tackling complex multifactorial diseases.

Part 2: Oncological Research: Uncovering Novel Anti-Cancer Mechanisms

The therapeutic potential of 1-benzylpiperidine derivatives extends beyond neuropharmacology into the realm of oncology.

Disruption of the Cytoskeleton: Anti-tubulin Activity

The piperidine moiety is a key synthetic fragment in the design of anti-cancer drugs.[10] Novel 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been synthesized and shown to possess anti-tubulin activity.[10] The most potent of these compounds arrested cancer cells in the G2/M phase of the cell cycle and inhibited tubulin polymerization.[10] This mechanism of action is shared by several clinically successful chemotherapeutic agents.

Targeting DNA Synthesis: Thymidylate Synthase Inhibition

Recent studies have focused on designing 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential inhibitors of thymidylate synthase (TS).[11] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate, an essential precursor for DNA synthesis. The most potent compound from this series exhibited significant cytotoxicity against colorectal and breast cancer cell lines, induced apoptosis, and caused S-phase cell cycle arrest.[11]

Part 3: Modulating the Endocannabinoid System: Anti-inflammatory and Analgesic Potential

The endocannabinoid system plays a critical role in regulating pain and inflammation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[12] Inhibition of MAGL can lead to elevated levels of 2-AG, resulting in anti-nociceptive and anti-inflammatory effects. Benzylpiperidine and benzylpiperazine-based compounds have been developed as reversible MAGL inhibitors, offering a potential therapeutic strategy for pain and inflammation without the side effects associated with irreversible inhibitors.[12]

Part 4: Synthetic Strategies: Accessing the 1-Benzylpiperidine Core

The synthesis of 1-benzylpiperidine derivatives is typically straightforward, often involving the N-benzylation of a pre-existing piperidine ring.

General Synthetic Protocol for N-Benzylation of Piperidine Derivatives:

-

Reactant Preparation: Dissolve the desired piperidine derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to the reaction mixture to act as a proton scavenger.

-

Addition of Benzylating Agent: Slowly add the appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride) to the mixture.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period (e.g., 2-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. The extensive research into their neuropharmacological properties, particularly as acetylcholinesterase inhibitors, has already yielded significant clinical successes. Emerging research into their anti-cancer and anti-inflammatory activities is opening up new avenues for drug discovery. The continued exploration of structure-activity relationships, the development of multi-target ligands, and the application of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.

References

-

PrepChem. Synthesis of 1-Benzyl-2-piperidinemethanol. Available from: [Link]

-

Kawakami, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]

-

Yamanashi, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]

-

Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available from: [Link]

-

Rojas-Hernández, S., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475. Available from: [Link]

-

Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available from: [Link]

-

MySkinRecipes. 1-Benzyl-2-methylpiperazine hydrochloride. Available from: [Link]

-

Kawakami, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]

-

Neuna, V., et al. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. SSRN. Available from: [Link]

-

Guguloth, R., & Gubbiyappa, S. K. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Current Topics in Medicinal Chemistry, 25(11), 1389-1402. Available from: [Link]

-

Organic Syntheses. 1-Benzylpiperazine. Available from: [Link]

-

de Oliveira, A. A., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 3(12), 17496-17505. Available from: [Link]

-

Al-Ghorbani, M., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15, 12345. Available from: [Link]

-

Marrazzo, A., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(10), 3566-3576. Available from: [Link]

-

MySkinRecipes. 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. Available from: [Link]

-

Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6288. Available from: [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400401. Available from: [Link]

-

Csonka, R., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(16), 4983. Available from: [Link]

-

Scardina, G., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(13), 5019. Available from: [Link]

-

ResearchGate. The Synthesis of 1-Benzylpiperidine Derivatives. Available from: [Link]

-

Rossi, D., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(7), 1675-1686. Available from: [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400401. Available from: [Link]

-

Scardina, G., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(13), 5019. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Benzyl-5-(hydroxymethyl)piperidin-2-one [myskinrecipes.com]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents [ouci.dntb.gov.ua]

- 11. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

A Senior Application Scientist's Guide to the Chiral Synthesis of (R)-1-Benzyl-2-methylpiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. When a stereocenter is introduced, as in (R)-1-Benzyl-2-methylpiperidine, the precise control of enantiomeric purity becomes paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (R)-1-Benzyl-2-methylpiperidine, often known as (R)-pipecoline when the benzyl group is absent, serves as a critical chiral building block for more complex molecules. This guide provides an in-depth exploration of robust and field-proven strategies for its enantioselective synthesis, focusing on the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiopure 2-substituted piperidines is a well-studied but challenging field.[1] The primary hurdles include controlling the stereocenter at the C2 position adjacent to the nitrogen atom and preventing racemization. This guide will focus on three principal strategies that offer reliable access to the target (R)-enantiomer:

-

Catalytic Asymmetric Hydrogenation: A direct, atom-economical approach that creates the chiral center by reducing a prochiral pyridinium salt with a chiral catalyst.[2][3]

-

Chiral Pool Synthesis: A classic strategy that leverages a naturally occurring, enantiopure starting material, in this case, (R)-pipecolic acid.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a recoverable chiral moiety is temporarily attached to the molecule to direct a diastereoselective transformation.[4]

Each strategy will be detailed with mechanistic insights, step-by-step protocols, and an analysis of its advantages and limitations.

Strategy 1: Iridium-Catalyzed Asymmetric Hydrogenation

This method represents one of the most elegant and efficient routes to chiral piperidines. The core principle involves the activation of a stable pyridine ring by converting it into an N-benzylpyridinium salt. This activation enhances its susceptibility to hydrogenation and crucially, prevents the starting material and the product piperidine from coordinating to and deactivating the metal catalyst.[2]

Expertise & Mechanistic Insight

The enantioselectivity is induced by a chiral phosphine ligand coordinated to an iridium metal center. The ligand, such as (R)-SynPhos, creates a chiral pocket around the active site. When the pyridinium salt substrate coordinates to the iridium, the ligand's steric and electronic properties favor hydrogen delivery to one specific face of the C=N double bonds of the partially reduced intermediates, leading to the preferential formation of the (R)-piperidine product. The reaction is believed to proceed through a series of hydride additions, with the enantiodiscriminating step likely being the reduction of a key iminium intermediate.[5]

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide

This protocol is adapted from the highly successful methodology developed by Zhou and coworkers.[2]

Step 1: Synthesis of N-Benzyl-2-methylpyridinium Bromide

-

In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq.) in anhydrous acetonitrile.

-

Add benzyl bromide (1.1 eq.) to the solution.

-

Heat the mixture to reflux for 4-6 hours, during which a precipitate will form.

-

Cool the reaction to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a nitrogen-filled glovebox, stir a mixture of [{Ir(cod)Cl}₂] (0.005 eq., 1 mol% Ir) and (R)-SynPhos (0.011 eq., 2.2 mol%) in a 1:1 mixture of toluene and dichloromethane (CH₂Cl₂) for 20-30 minutes at room temperature.

-

Hydrogenation: Place the N-Benzyl-2-methylpyridinium bromide (1.0 eq.) into a stainless-steel autoclave. Transfer the prepared catalyst solution to the autoclave via syringe.

-

Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to 600 psi (approx. 40 atm) of H₂.

-

Stir the reaction at 28-30 °C for 20-24 hours.

-

Work-up: Carefully release the hydrogen pressure. Add saturated aqueous sodium carbonate solution to the reaction mixture and stir for 20 minutes to neutralize the HBr byproduct and free the amine.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain (R)-1-Benzyl-2-methylpiperidine. Enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Trustworthiness: Self-Validation and Expected Outcomes

This system is self-validating through consistent characterization. The final product's identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, the enantiomeric purity must be verified using a chiral stationary phase column (HPLC or GC), which separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess. High yields (typically >90%) and excellent enantioselectivities (often >90% e.e.) are expected with this method.[2][3]

Workflow Diagram

Caption: Asymmetric Hydrogenation Workflow.

Strategy 2: Synthesis from the Chiral Pool

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[6] For the synthesis of (R)-1-Benzyl-2-methylpiperidine, the ideal starting material is (R)-pipecolic acid, which possesses the desired stereocenter at the C2 position. The synthetic challenge then becomes the selective transformation of the carboxylic acid group into a methyl group while N-benzylating the amine.

Expertise & Mechanistic Insight

This strategy relies on the inherent chirality of the starting material, thus avoiding the need for an asymmetric induction step. The key transformations are standard, high-yielding organic reactions. The carboxylic acid at C2 must be reduced. A direct reduction to a methyl group is harsh; a more controlled sequence involves reduction to the primary alcohol, conversion to a good leaving group (e.g., a tosylate), and subsequent reduction of the leaving group. The secondary amine can be benzylated at various stages, though protecting it early can prevent side reactions.

Experimental Protocol: From (R)-Pipecolic Acid

Step 1: N-Benzylation and Esterification of (R)-Pipecolic Acid

-

Suspend (R)-pipecolic acid (1.0 eq.) and potassium carbonate (K₂CO₃, 3.0 eq.) in ethanol.

-

Add benzyl bromide (1.2 eq.) and heat the mixture to reflux for 12-16 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The product is the ethyl ester of N-benzyl-(R)-pipecolic acid. This step both protects the amine and activates the carboxyl group as an ester for the subsequent reduction.

Step 2: Reduction to (R)-1-Benzyl-2-(hydroxymethyl)piperidine

-

Dissolve the crude ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over Na₂SO₄, filter, and concentrate to yield the chiral alcohol.

Step 3: Conversion of Alcohol to Methyl Group

-

Tosylation: Dissolve the alcohol from Step 2 (1.0 eq.) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 1.5 eq.) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) and stir at 0 °C for 2 hours, then at room temperature overnight. Perform an aqueous workup to isolate the tosylate.

-

Reduction: Dissolve the purified tosylate in anhydrous THF. Add a fresh excess of LiAlH₄ (2.0-3.0 eq.) and heat the mixture to reflux for 6-8 hours.

-

Cool the reaction to 0 °C and perform a Fieser workup as described in Step 2.

-

Extract, dry, and concentrate the organic phase. Purify the final product by column chromatography to yield (R)-1-Benzyl-2-methylpiperidine.

Trustworthiness: Self-Validation and Expected Outcomes

This route is validated by confirming that no racemization occurs during the transformations. This can be checked by comparing the optical rotation of the final product to literature values or by chiral HPLC. Each intermediate should be characterized by standard spectroscopic methods to ensure the desired reaction has occurred before proceeding. While robust, this multi-step sequence will have a lower overall yield than the more direct hydrogenation route.

Workflow Diagram

Caption: Chiral Pool Synthesis Workflow.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This powerful strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to induce diastereoselectivity in a key bond-forming reaction. The auxiliary is then cleaved and can often be recovered.[4] For this target, an Evans oxazolidinone auxiliary can be used to direct the stereoselective conjugate addition of a methyl group.[7]

Expertise & Mechanistic Insight

The Evans oxazolidinone auxiliary, derived from a chiral amino acid, provides a sterically hindered environment.[] When attached to an α,β-unsaturated carbonyl system (an enoate), it effectively blocks one face of the double bond. Nucleophilic attack, such as the 1,4-conjugate addition of a methyl group via an organocuprate reagent, is forced to occur from the less hindered face. This establishes the new stereocenter with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary yields the chiral piperidine derivative.

Experimental Protocol: Evans Auxiliary Approach

Step 1: Acylation of the Chiral Auxiliary

-

In a flame-dried flask under nitrogen, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise and stir for 20 minutes.

-

Add 5-bromopentenoyl chloride (1.1 eq.) and allow the reaction to warm to room temperature over several hours.

-

Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether to yield the N-enoyl oxazolidinone.

Step 2: Diastereoselective Conjugate Addition

-

Prepare a Gilman cuprate reagent: Suspend copper(I) iodide (CuI, 1.1 eq.) in anhydrous THF at -40 °C. Add methyllithium (MeLi, 2.2 eq.) dropwise to form the lithium dimethylcuprate (Me₂CuLi).

-

In a separate flask, dissolve the N-enoyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C.

-

Add the freshly prepared Gilman reagent via cannula to the enoate solution and stir for 2-3 hours at -78 °C.

-

Quench the reaction with a mixture of saturated aqueous NH₄Cl and ammonia. Extract with diethyl ether and purify by chromatography to yield the alkylated product, now containing the methyl group at the desired stereocenter.

Step 3: Cyclization and Auxiliary Removal

-

The product from Step 2 contains a terminal bromide. Intramolecular cyclization can be induced by treating it with a non-nucleophilic base like sodium hydride (NaH) in THF to form the N-acylated 2-methylpiperidine ring.

-

Auxiliary Cleavage: Cleave the auxiliary by treating the cyclic product with lithium borohydride (LiBH₄) to reduce the amide to the corresponding primary alcohol, which can then be converted to the target methyl group as described in Strategy 2 (Steps 3.1 and 3.2). Alternatively, other cleavage methods can yield different functional groups.

-

The final N-benzylation can be performed on the resulting (R)-2-methylpiperidine using standard conditions (benzyl bromide and a mild base).[9]

Trustworthiness: Self-Validation and Expected Outcomes

The diastereoselectivity of the key conjugate addition step is crucial and is assessed by ¹H NMR analysis or HPLC of the crude product before purification. High diastereomeric excess (d.e. > 95%) is common for Evans auxiliary-directed reactions. The final enantiomeric purity after auxiliary removal should be confirmed by chiral HPLC. This method is versatile but requires more synthetic steps compared to asymmetric catalysis.

Workflow Diagram

Caption: Chiral Auxiliary-Mediated Workflow.

Data Presentation: Comparison of Synthetic Strategies

| Feature | Catalytic Asymmetric Hydrogenation | Chiral Pool Synthesis | Chiral Auxiliary-Mediated Synthesis |

| Principle | Catalyst-controlled asymmetric reduction | Substrate-controlled (inherent chirality) | Auxiliary-controlled diastereoselective reaction |

| Typical Overall Yield | High (>80%) | Moderate (30-50%) | Low-Moderate (20-40%) |

| Enantioselectivity | Excellent (often >90% e.e.) | Excellent (>99% e.e., non-racemic start) | Excellent (Diastereoselectivity often >95%) |

| Number of Steps | 2 | 4-5 | 5+ |

| Key Reagents | Iridium catalyst, Chiral phosphine ligand, H₂ | (R)-Pipecolic acid, LiAlH₄, TsCl | Evans auxiliary, n-BuLi, Organocuprate |

| Scalability | Good; catalyst loading can be low | Moderate; stoichiometric reagents | Challenging; stoichiometric auxiliary |

| Main Advantage | Atom economy, high efficiency, directness | Unambiguous stereochemistry from start | Versatility, well-established reliability |

| Main Disadvantage | Cost of catalyst/ligand, high pressure | Longer sequence, functional group transforms | Long sequence, stoichiometric chiral reagent |

Conclusion and Outlook

The chiral synthesis of (R)-1-Benzyl-2-methylpiperidine can be approached through several robust methodologies, each with distinct advantages.

-

For efficiency, atom economy, and scalability , Iridium-Catalyzed Asymmetric Hydrogenation stands out as the premier industrial and academic choice. Its ability to directly convert a simple, prochiral starting material into the desired enantiopure product in two high-yielding steps is unparalleled.[2]

-

The Chiral Pool Synthesis from (R)-pipecolic acid offers an undeniable advantage in its absolute stereochemical control, starting from a known configuration. However, the route is longer and involves multiple functional group manipulations, which can lower the overall yield.

-

The Chiral Auxiliary-Mediated approach provides excellent stereocontrol and is a reliable, versatile method. While powerful, its stoichiometric use of the auxiliary and the additional steps for attachment and removal make it less efficient for this specific target compared to modern catalytic methods.

For drug development professionals and researchers requiring efficient access to (R)-1-Benzyl-2-methylpiperidine, mastering the catalytic asymmetric hydrogenation route is the most forward-looking and practical investment of time and resources.

References

A consolidated list of authoritative sources cited within this guide.

-

Wang, D., Chen, M., & Zhou, Y. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10149-10152. Available at: [Link]

-

O'Brien, P., & Unthank, M. G. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Organic & Biomolecular Chemistry, 12(20), 3216-3226. Available at: [Link]

-

Zhang, W., & Zhang, X. (2014). Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. Available at: [Link]

-